molecular formula C19H16FN3O4 B7680988 Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate

Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate

Cat. No. B7680988
M. Wt: 369.3 g/mol
InChI Key: YQYRQPMLQGSWGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate, also known as EFMC, is a chemical compound that has been widely studied for its potential applications in scientific research. EFMC is a pyrazole derivative that has shown promising results in various studies, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has also been shown to inhibit the activity of certain proteins that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and pain, as well as inhibit the growth and proliferation of cancer cells. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has also been shown to have antioxidant properties, which can help to protect cells from damage caused by free radicals.

Advantages and Limitations for Lab Experiments

Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has been shown to have a high degree of purity and stability. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate is also relatively inexpensive compared to other compounds that are used in medicinal chemistry research. However, there are also some limitations to the use of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate in lab experiments. It has limited solubility in water, which can make it difficult to work with in some experiments. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate can also be toxic in high doses, which can make it difficult to use in certain types of experiments.

Future Directions

There are a number of future directions for research on Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate. One potential area of research is the development of new derivatives of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate that have improved solubility and bioavailability. Another area of research is the development of new applications for Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate, such as its use as a diagnostic tool for Alzheimer's disease. Finally, further research is needed to fully understand the mechanism of action of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate, which could lead to the development of new drugs that are based on this compound.

Synthesis Methods

Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate can be synthesized using a variety of methods, including the reaction of 4-fluorophenylhydrazine with 4-methyl-3-nitrobenzaldehyde in the presence of ethyl acetoacetate, followed by cyclization and esterification. This synthesis method has been widely used in the production of Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate for scientific research purposes.

Scientific Research Applications

Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has been extensively studied for its potential applications in medicinal chemistry. It has been shown to have anti-inflammatory, analgesic, and anti-cancer properties. Ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate has also been studied for its potential use as a diagnostic tool for various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

ethyl 2-(4-fluorophenyl)-5-(4-methyl-3-nitrophenyl)pyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O4/c1-3-27-19(24)18-11-16(13-5-4-12(2)17(10-13)23(25)26)21-22(18)15-8-6-14(20)7-9-15/h4-11H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYRQPMLQGSWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1C2=CC=C(C=C2)F)C3=CC(=C(C=C3)C)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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